1-Methoxy-4-(phenylethynyl)benzene
Overview
Description
1-Methoxy-4-(phenylethynyl)benzene is a chemical compound with the molecular formula C15H12O and a molecular weight of 208.26 g/mol . It is also known by other names such as 4-Methoxytolan, p-Methoxytolan, 4-Methoxytolane, p-Anisyl phenylacetylene, 4-(Phenylethynyl)anisole, (p-Anisylethynyl)benzene, and 4-Methoxydiphenylacetylene .
Molecular Structure Analysis
The InChI code for this compound is1S/C15H12O/c1-16-15-11-9-14(10-12-15)8-7-13-5-3-2-4-6-13/h2-12H,1H3
. This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule. Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 339.0±25.0 °C and a predicted density of 1.10±0.1 g/cm3 . It is also reported to have a melting point of 95℃ .Scientific Research Applications
Structural Properties and Supramolecular Architecture
- 1,4-Bis[(2,6-dimethoxyphenyl)ethynyl]benzene : This compound, a derivative of 1,4-bis(phenylethynyl)benzene with methoxy groups, exhibits unique structural properties. In the crystal structure, molecules form a zigzag network due to π–π and C—H⋯π interactions. These interactions result in distinct molecular architectures (Ono et al., 2008).
Chemical Reactivity and Applications
- Catalysis in Methoxycarbonylation of Alkynes : The compound is involved in catalytic processes such as methoxycarbonylation of phenylethyne, demonstrating its utility in producing esters and diesters. This indicates its potential in synthetic organic chemistry and industrial applications (Magro et al., 2010).
Material Science and Electronics
- Polymer Chemistry and Electronic Devices : Derivatives of 1-methoxy-4-(phenylethynyl)benzene are used in the synthesis of polymers like poly[2‐methoxy‐5‐(2′‐ethyl‐hexyloxy)‐1,4‐phenylenevinylene]. Such materials are significant in light-emitting electrochemical cells (LECs), indicating the compound's relevance in materials science and electronics (Lin et al., 2006).
Liquid Crystal Research
- Liquid Crystal Phases : Alkoxy‐substituted derivatives of 1,4‐bis(phenylethynyl)benzene, related to this compound, stabilize smectic and nematic liquid crystalline phases. This demonstrates its utility in the study of liquid crystals and potential applications in display technologies (Lydon et al., 2008).
Photophysical Properties
- Photoluminescent Properties : The compound is involved in the synthesis of photoluminescent materials. These materials show promise in light energy harvesting and molecular electronics, highlighting the importance of this compound in the field of photophysics (Lowe & Weder, 2002).
Safety and Hazards
The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .
Properties
IUPAC Name |
1-methoxy-4-(2-phenylethynyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O/c1-16-15-11-9-14(10-12-15)8-7-13-5-3-2-4-6-13/h2-6,9-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXYBNVPUWTQFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C#CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346209 | |
Record name | 1-Methoxy-4-(phenylethynyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10346209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7380-78-1 | |
Record name | 1-Methoxy-4-(2-phenylethynyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7380-78-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methoxy-4-(phenylethynyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10346209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of synthesizing 1-methoxy-4-(phenylethynyl)benzene using the copper- and amine-free Sonogashira cross-coupling method described in the research?
A1: The research highlights several advantages of this novel synthesis method []:
Q2: How was the structure of this compound confirmed in the research?
A2: After the synthesis and purification, the structure of this compound was confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy []. This technique provides detailed information about the arrangement of atoms within the molecule, confirming the successful formation of the desired product.
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